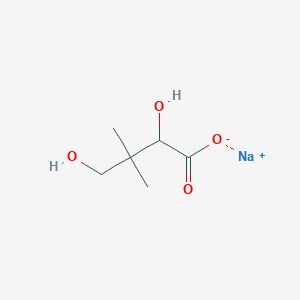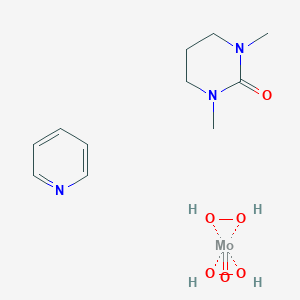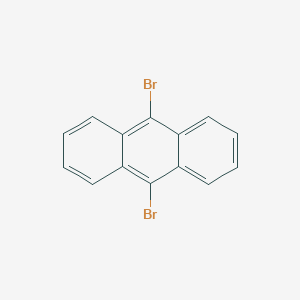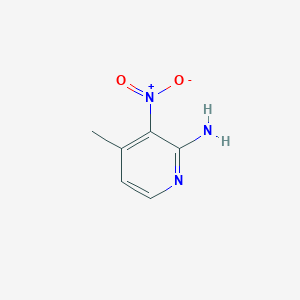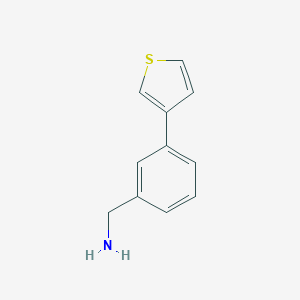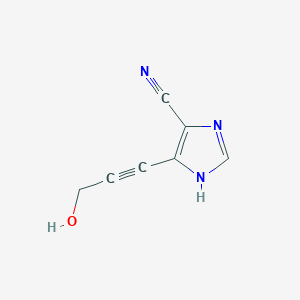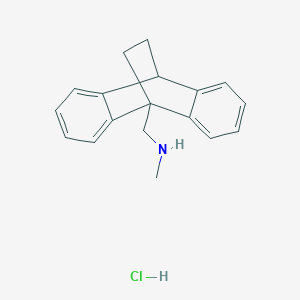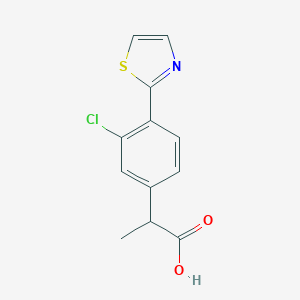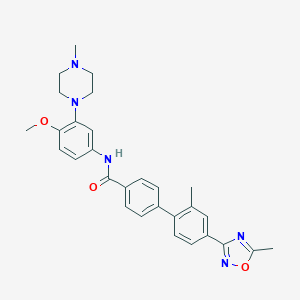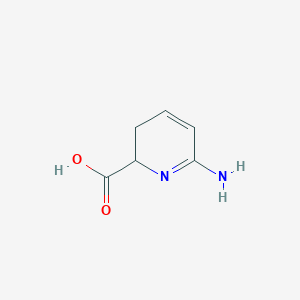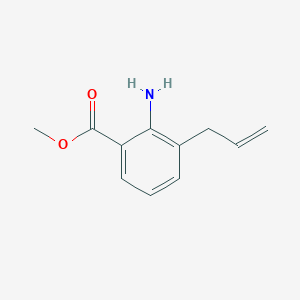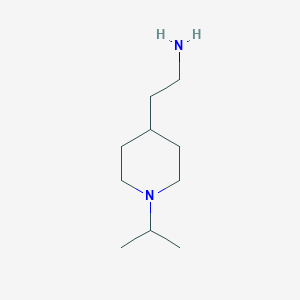
氰基硼氢化钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium cyanoborohydride is a chemical compound with the formula Na[BH₃(CN)]. It is a colorless salt used in organic synthesis for chemical reduction, including the reduction of imines and carbonyls. Sodium cyanoborohydride is known for being a milder reductant compared to other conventional reducing agents .
科学研究应用
Sodium cyanoborohydride has a wide range of applications in scientific research:
作用机制
Target of Action
Sodium cyanoborohydride (NaBH3CN) is primarily used in organic synthesis for the reduction of imines and carbonyls . The primary targets of this compound are the iminium ions , which are formed from the reaction of carbonyl compounds with amines .
Mode of Action
The mode of action of Sodium cyanoborohydride involves a reductive amination process . This process begins with the formation of an imine or iminium ion from a carbonyl compound and an amine. Sodium cyanoborohydride then acts as a reducing agent, converting the imine or iminium ion into an amine . The reaction rate for the reduction of iminium ions is much faster than for ketones or even aldehydes .
Biochemical Pathways
The primary biochemical pathway affected by Sodium cyanoborohydride is the reductive amination pathway . This pathway involves the conversion of a carbonyl compound into an amine through an intermediate imine or iminium ion . The reduction of the imine or iminium ion by Sodium cyanoborohydride results in the formation of an amine .
Result of Action
The result of Sodium cyanoborohydride’s action is the formation of amines from carbonyl compounds . This is achieved through the reduction of an intermediate imine or iminium ion . The process can be used to produce primary, secondary, and tertiary amines .
Action Environment
Sodium cyanoborohydride is a stable compound under normal conditions but can decompose under certain circumstances . It is sensitive to air, and prolonged exposure can lead to degradation and a reduction in efficacy . It should be kept in a cool, dry place, away from moisture and direct sunlight . Furthermore, Sodium cyanoborohydride is a milder reductant than other conventional reducing agents, which makes it suitable for use in sensitive reactions .
生化分析
Biochemical Properties
Sodium cyanoborohydride plays a significant role in biochemical reactions, particularly in reductive amination. This process involves the conversion of a carbonyl compound into an amine through an intermediate imine. Sodium cyanoborohydride is used to reduce the imine to an amine. It interacts with various biomolecules, including iminium ions, which are the actual substrates in these reactions . The electron-withdrawing cyanide group in sodium cyanoborohydride reduces the electrophilic capabilities of the anionic component, making it a milder reducing agent .
Cellular Effects
Sodium cyanoborohydride influences various cellular processes, particularly in the context of reductive amination. It affects cell function by facilitating the conversion of carbonyl compounds to amines, which can impact cell signaling pathways, gene expression, and cellular metabolism. The reduction of imines to amines by sodium cyanoborohydride can lead to changes in the cellular environment, potentially affecting various biochemical pathways .
Molecular Mechanism
At the molecular level, sodium cyanoborohydride exerts its effects through the reduction of imines to amines. This involves the nucleophilic addition of the carbonyl group to form an imine, followed by the reduction of the imine to an amine using sodium cyanoborohydride. The presence of the electron-withdrawing cyanide group makes sodium cyanoborohydride less reactive than other reducing agents, allowing for selective reduction of imines without affecting other functional groups .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium cyanoborohydride can change over time. The compound is stable under acidic conditions, which is beneficial for its use in reductive amination reactions. It can degrade over time, especially in the presence of moisture or strong acids, which can release toxic hydrogen cyanide gas . Long-term studies have shown that sodium cyanoborohydride can maintain its reducing capabilities for extended periods under controlled conditions .
Dosage Effects in Animal Models
The effects of sodium cyanoborohydride vary with different dosages in animal models. At low doses, it can effectively reduce imines to amines without significant toxicity. At high doses, sodium cyanoborohydride can be toxic, causing adverse effects such as respiratory distress and organ damage due to the release of hydrogen cyanide . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which toxicity increases significantly .
Metabolic Pathways
Sodium cyanoborohydride is involved in metabolic pathways related to the reduction of carbonyl compounds. It interacts with enzymes and cofactors that facilitate the conversion of imines to amines. This can affect metabolic flux and metabolite levels, particularly in pathways involving amine synthesis and modification .
Transport and Distribution
Within cells and tissues, sodium cyanoborohydride is transported and distributed based on its solubility and reactivity. It is soluble in water, ethanol, and other organic solvents, allowing it to diffuse through cellular membranes and interact with target molecules. The compound can accumulate in specific cellular compartments where reductive amination reactions occur .
Subcellular Localization
Sodium cyanoborohydride’s subcellular localization is influenced by its chemical properties and the nature of the reactions it participates in. It can be found in areas where imine reduction is active, such as the cytoplasm and organelles involved in metabolic processes. The compound’s activity and function can be affected by its localization, with specific targeting signals or post-translational modifications directing it to particular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Sodium cyanoborohydride can be prepared by reacting sodium cyanide with borane in anhydrous tetrahydrofuran (THF). Another method involves reacting hydrogen cyanide with sodium borohydride, where a THF solution of hydrogen cyanide is added to a slurry of sodium borohydride in THF .
Industrial Production Methods: The industrial production of sodium cyanoborohydride typically involves the controlled reaction of sodium borohydride with hydrogen cyanide. This process requires careful manipulation of reactant ratios and temperatures to ensure the formation of sodium cyanoborohydride while minimizing side reactions .
化学反应分析
Types of Reactions: Sodium cyanoborohydride primarily undergoes reduction reactions. It is especially suitable for reductive aminations, where it reduces iminium ions much faster than ketones or aldehydes . It is also used in the selective reduction of aryl aldehydes and ketones .
Common Reagents and Conditions:
Reductive Amination: Sodium cyanoborohydride is used in the presence of amines and carbonyl compounds.
Reduction of Aldehydes and Ketones: Sodium cyanoborohydride can reduce aldehydes and ketones to their corresponding alcohols under controlled conditions.
Major Products:
相似化合物的比较
Sodium Borohydride (NaBH₄): A stronger reducing agent compared to sodium cyanoborohydride.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder reducing agent similar to sodium cyanoborohydride, often used in reductive aminations.
Lithium Aluminium Hydride (LiAlH₄): A very strong reducing agent used for the reduction of esters, carboxylic acids, and amides.
Uniqueness of Sodium Cyanoborohydride: Sodium cyanoborohydride is unique due to its mild reducing properties, which allow for selective reduction of imines and carbonyl compounds without affecting other functional groups. This selectivity makes it particularly valuable in synthetic organic chemistry for reductive amination and other selective reduction processes .
属性
CAS 编号 |
25895-60-7 |
|---|---|
分子式 |
CH3BNNa |
分子量 |
62.84 g/mol |
IUPAC 名称 |
sodium;cyanoboranuide |
InChI |
InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1 |
InChI 键 |
CVDUGUOQTVTBJH-UHFFFAOYSA-N |
SMILES |
[B-]C#N.[Na+] |
手性 SMILES |
[B-]C#N.[Na+] |
规范 SMILES |
[BH3-]C#N.[Na+] |
Key on ui other cas no. |
25895-60-7 |
Pictograms |
Flammable; Corrosive; Acute Toxic; Environmental Hazard |
同义词 |
Sodium (T-4)-(Cyano-C)trihydroborate(1-); Sodium borocyanohydride; Sodium Cyanotrihydroborate; Sodium Cyanotrihydroborate(1-); |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


